Doripenem-d4 (sodium salt)
Description
BenchChem offers high-quality Doripenem-d4 (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doripenem-d4 (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C15H23N4NaO6S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
sodium;4-deuterio-6-(1-hydroxyethyl)-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-4-(trideuteriomethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H24N4O6S2.Na/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);/q;+1/p-1/i1D3,6D; |
InChI Key |
HWIYJQCQLPXAMZ-WNFLUTFFSA-M |
Isomeric SMILES |
[2H]C1(C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)[O-])C(C)O)C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)[O-])C(C)O.[Na+] |
Origin of Product |
United States |
The Strategic Role of Stable Isotope Labeled Compounds in Pharmaceutical Research
Significance of Stable Isotope-Labeled Internal Standards in Quantitative Analytical Chemistry
Quantitative analytical chemistry, especially when applied to complex biological samples, faces challenges in achieving accurate and reproducible results. musechem.com Variations during sample preparation, extraction, and instrumental analysis can all introduce errors. musechem.comnumberanalytics.com To overcome these hurdles, researchers employ internal standards—compounds added in a known quantity to a sample before analysis. numberanalytics.com
Stable isotope-labeled compounds are considered the "gold standard" for internal standards, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). waters.comscispace.com Because a SIL internal standard is chemically almost identical to the analyte (the substance being measured), it behaves in a nearly identical fashion during sample processing and analysis. waters.comacanthusresearch.com However, due to the mass difference imparted by the heavier isotopes (like deuterium (B1214612), ¹³C, or ¹⁵N), it can be distinguished from the analyte by the mass spectrometer. acanthusresearch.comcrimsonpublishers.com
This unique characteristic allows the SIL internal standard to perfectly mirror and correct for any analyte loss or variability that occurs during the analytical process. musechem.com Doripenem-d4 is specifically designed for this purpose; it is used as an internal standard for the precise quantification of the antibiotic doripenem (B194130) in biological matrices via GC- or LC-MS. caymanchem.comszabo-scandic.com The ratio of the doripenem signal to the Doripenem-d4 signal allows for highly accurate calculations of the drug's concentration. veeprho.com
Applications of Deuterium Labeling in Drug Discovery and Development
Deuterium, a stable isotope of hydrogen, has found widespread application in drug discovery and development. clearsynth.comslideshare.net Replacing hydrogen with deuterium, a process known as deuteration, can subtly alter a molecule's properties in beneficial ways. nih.gov
Advantages of Stable Isotope-Labeled Analogs in Bioanalytical Research
The primary advantage of SIL analogs like Doripenem-d4 in bioanalytical research is their role in ensuring the accuracy and reliability of quantitative data. veeprho.commusechem.com This is especially critical in pharmacokinetic studies, which assess a drug's absorption, distribution, metabolism, and excretion (ADME). Accurate ADME data is fundamental to understanding a drug's behavior in the body.
Furthermore, deuterium labeling is a valuable tool for studying drug metabolism. clearsynth.com By using a deuterated version of a drug, researchers can more easily track the parent compound and its metabolites in complex biological samples, as the deuterium atoms act as a unique tag. crimsonpublishers.comclearsynth.com This aids in identifying metabolic pathways and potential clearance rates of new drug candidates. clearsynth.com
Broader Scope of Stable Isotope-Labeled Compounds in Academic Research
The utility of stable isotope labeling extends well beyond the direct development of pharmaceuticals, underpinning fundamental discoveries in a wide range of academic fields.
In biochemistry, stable isotopes are essential for tracing the flow of atoms through intricate metabolic networks. tandfonline.comnih.gov Scientists can introduce a nutrient labeled with a stable isotope, such as ¹³C-labeled glucose, and track its journey as it is converted into various other molecules. nih.govacs.org This technique, known as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of cellular metabolism and has been instrumental in understanding the metabolic changes associated with diseases like cancer. nih.govnih.gov Isotope tracing helps confirm the biosynthetic origins of metabolites and can lead to the discovery of novel metabolic pathways. tandfonline.comacs.org
Stable isotope labeling is a cornerstone of quantitative proteomics, the large-scale study of proteins. nih.govalliedacademies.org A prominent technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involves growing cells in media containing "heavy" amino acids labeled with isotopes like ¹³C or ¹⁵N. nih.gov By comparing these labeled cells to unlabeled ("light") cells under different conditions, researchers can precisely quantify changes in the expression levels of thousands of proteins simultaneously. nih.gov
Beyond just measuring protein levels, stable isotopes allow for the study of protein dynamics, or turnover—the rates of protein synthesis and degradation. liverpool.ac.ukanr.fr By introducing a labeled precursor and monitoring its incorporation into proteins over time, scientists can measure the lifespan of individual proteins, providing critical insights into cellular health and regulation. liverpool.ac.uknih.gov
In environmental science, stable isotope analysis is a powerful tool for tracking pollutants and understanding large-scale biogeochemical cycles. hutton.ac.ukufz.de The unique isotopic "fingerprints" of elements like carbon, nitrogen, and sulfur can reveal the origin of substances in the environment. thermofisher.com For instance, by analyzing the ratio of nitrogen isotopes (¹⁵N/¹⁴N), scientists can trace the sources of nitrate (B79036) pollution in water bodies, distinguishing between sources like fertilizers and industrial emissions. thermofisher.comdesi.qld.gov.au This approach is also used to track the movement of organic matter through food webs and to reconstruct past environmental and climatic conditions. desi.qld.gov.aunih.gov
Interactive Data Tables
Table 1: Applications of Stable Isotope Labeling in Research
| Research Area | Key Application | Example Isotopes | Technique/Field |
| Pharmaceutical Research | Internal Standard for Quantification | ²H (Deuterium), ¹³C, ¹⁵N | LC-MS Bioanalysis |
| Bioanalytical Research | Pharmacokinetic (ADME) Studies | ²H (Deuterium) | Drug Metabolism |
| Metabolic Research | Metabolic Pathway Tracing | ¹³C, ¹⁵N | Isotope-Resolved Metabolomics |
| Proteomics | Quantitative Protein Expression | ¹³C, ¹⁵N | SILAC |
| Proteomics | Protein Turnover Analysis | ²H, ¹³C, ¹⁵N | Dynamic Proteomics |
| Environmental Science | Pollutant Source Tracking | ¹⁵N, ¹⁸O, ¹³C, ³⁴S | Isotope Fingerprinting |
Synthetic Pathways and Deuterium Incorporation Strategies for Doripenem D4 Sodium Salt
Overview of Doripenem (B194130) Synthesis
The synthesis of doripenem is a complex, multi-step process characteristic of carbapenem (B1253116) antibiotics. The general strategy involves the separate synthesis of two key structural components: the carbapenem core and a pyrrolidine-based side chain, which are later coupled together. acs.orgchemicalbook.com
A common retrosynthetic analysis breaks doripenem down into an enol phosphate-activated carbapenem nucleus and a protected aminomethylpyrrolidinylthio side chain. acs.org The synthesis typically begins from readily available chiral starting materials, such as (L)-4-hydroxyproline for the side chain. google.com
The key stages of the synthesis can be summarized as:
Preparation of the Carbapenem Core: A crucial intermediate is the 1β-methylcarbapenem core, often activated as an enol phosphate (B84403) (e.g., diphenylphosphoryl) or another suitable leaving group. The introduction of the 1β-methyl group is critical as it confers stability against degradation by human renal dehydropeptidase-I (DHP-I). ijcrt.org
Synthesis of the Pyrrolidine Side Chain: The (3S,5S)-pyrrolidinylthio side chain is synthesized separately. This process involves multiple steps, including the protection of functional groups (amino and sulfonylamino groups) using protecting groups like p-nitrobenzyloxycarbonyl (PNZ) or tert-butyloxycarbonyl (Boc). chemicalbook.comgoogle.com
Coupling Reaction: The protected thiol side chain is coupled with the activated carbapenem core. This is typically a nucleophilic substitution reaction where the thiol group displaces the enol phosphate group, often in the presence of a base like diisopropylethylamine (DIPEA). acs.orgresearchgate.net
Deprotection: In the final step, all protecting groups are removed to yield the active doripenem molecule. A common method for removing p-nitrobenzyl (PNB) and PNZ groups is catalytic hydrogenation. ijcrt.orggoogle.com The final product is then purified. acs.org
Various synthetic routes have been developed to optimize this process for large-scale production, focusing on improving yield, purity, and cost-effectiveness by avoiding chromatographic purification where possible. acs.orgresearchgate.net
Deuterium (B1214612) Labeling Methodology and Specific Site Incorporation
Isotopically labeled compounds, such as Doripenem-d4, are synthesized for specific scientific applications. The introduction of deuterium is not random; it is placed at specific, metabolically stable positions within the molecule to ensure the label is not lost during biological or chemical processes. criver.com
The chemical name for Doripenem-d4 (sodium salt) is (4R,5S,6S)-3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4R-(methyl-d3)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-4-d1-2-carboxylic acid, monosodium salt. caymanchem.com This name precisely identifies the location of the four deuterium atoms.
| Deuterium Atom | Location on Doripenem Structure |
| d3 | On the methyl group at the C4 position of the carbapenem core |
| d1 | Directly on the C4 carbon of the carbapenem core |
This table details the specific incorporation sites of deuterium in Doripenem-d4.
The primary application of Doripenem-d4 is as an internal standard for the quantification of doripenem in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Because deuterated compounds are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography. However, due to the mass difference, they are easily distinguished by a mass spectrometer, allowing for highly accurate quantification of the parent drug. scielo.org.mx
Beyond its use as an internal standard, deuteration serves other research purposes. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow the rate of metabolic reactions that involve the cleavage of this bond. nih.gov By strategically placing deuterium at known sites of metabolism, researchers can study metabolic pathways and develop drug candidates with improved pharmacokinetic profiles. nih.gov
The synthesis of Doripenem-d4 requires a custom approach that modifies the standard synthetic pathway of doripenem to incorporate deuterium at the desired positions. This specialized synthesis is typically performed by companies that offer custom isotopic labeling services. ckisotopes.commedchemexpress.comalsachim.com
The synthesis of the d4-labeled carbapenem core is the central challenge. To achieve this, chemists must use deuterated starting materials or reagents.
For the methyl-d3 group: A deuterated methylating agent would be required during the construction of the carbapenem nucleus.
For the d1 at the C4 position: This deuterium atom is likely introduced during the formation of the bicyclic ring system or via a late-stage hydrogen-isotope exchange (HIE) reaction on a suitable intermediate. thieme-connect.de HIE can be catalyzed by transition metals like palladium or iridium, using D₂O as the deuterium source. thieme-connect.de
These custom synthesis projects involve designing optimal synthetic routes, ensuring high isotopic enrichment, and verifying the final structure and purity using analytical techniques like NMR spectroscopy and mass spectrometry. criver.comalsachim.com The goal is to produce a standard with high isotopic purity (often ≥98%) to ensure accuracy in quantitative assays. caymanchem.commedchemexpress.com
Advanced Analytical Methodologies for the Quantitative Analysis of Doripenem Utilizing Doripenem D4 Sodium Salt
Mass Spectrometry-Based Quantification employing Doripenem-d4 (sodium salt) as Internal Standard
The use of stable isotope-labeled internal standards, such as Doripenem-d4 (sodium salt), is the gold standard in quantitative bioanalysis using mass spectrometry. nih.gov This approach offers unparalleled accuracy and precision by compensating for variations inherent in sample preparation and instrumental analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of doripenem (B194130) in biological fluids. researchgate.netnih.govnih.gov These methods typically involve the separation of doripenem and its internal standard, Doripenem-d4, from endogenous matrix components using reverse-phase liquid chromatography, followed by detection with a triple quadrupole mass spectrometer. mdpi.comresearchgate.net
A common approach involves solid-phase extraction (SPE) for sample clean-up prior to LC-MS/MS analysis. nih.govmdpi.com Chromatographic separation is often achieved on a C18 or a phenyl column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate). nih.govmdpi.comscielo.br The mass spectrometer is operated in the multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. researchgate.netmdpi.com
Table 1: Exemplary LC-MS/MS Parameters for Doripenem Analysis
| Parameter | Condition |
| Chromatography | |
| Column | ACQUITY UPLC® BEH Phenyl (2.1 mm × 50 mm; 1.7 µm) mdpi.com |
| Mobile Phase | Gradient elution with methanol and 2 mM ammonium acetate (B1210297) mdpi.com |
| Flow Rate | 0.7 mL/min rsc.org |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion mdpi.com |
| Analysis Mode | Multiple-Reaction Monitoring (MRM) researchgate.netmdpi.com |
| Internal Standard | Doripenem-d4 (sodium salt) or d5-doripenem glpbio.comszabo-scandic.commdpi.com |
Mitigating Ionization Interference and Matrix Effects in Electrospray Ionization (ESI)
Electrospray ionization (ESI) is susceptible to matrix effects, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. medipharmsai.com The use of a stable isotope-labeled internal standard like Doripenem-d4 is a highly effective strategy to mitigate these effects. researchgate.net
Because Doripenem-d4 is chemically and physically almost identical to doripenem, it co-elutes and experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable results. nih.gov Sample preparation techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are also employed to remove a significant portion of the interfering matrix components before analysis. medipharmsai.com
Enhancing Quantitative Accuracy and Precision via Stable Isotope-Labeled Internal Standards
The primary advantage of using a stable isotope-labeled internal standard such as Doripenem-d4 is the significant improvement in the accuracy and precision of the quantitative analysis. Since the internal standard is added to the sample at the beginning of the sample preparation process, it compensates for any analyte loss during extraction, handling, and injection. nih.gov
Studies have demonstrated that methods utilizing deuterated internal standards for carbapenem (B1253116) analysis achieve excellent precision and accuracy. For instance, a validated LC-MS/MS method for ertapenem (B1671056) using its deuterated internal standard reported accuracy and precision in the ranges of 96.7–106.5% and 0.59–4.22%, respectively. walshmedicalmedia.com Similarly, methods for other antibiotics using deuterated standards have shown inter- and intra-assay precision values of less than 15%. nih.gov This high level of precision is crucial for clinical applications where accurate drug concentration measurements are essential.
Correction for Instrumental Drift and Sample Preparation Variability
In addition to matrix effects, analytical variability can also arise from instrumental drift and inconsistencies in sample preparation. nih.gov Instrumental drift can occur due to changes in the performance of the liquid chromatography system or the mass spectrometer over the course of an analytical run. Sample preparation, especially manual procedures, can introduce variability in extraction recovery.
Doripenem-d4, as an ideal internal standard, compensates for these sources of error. veeprho.comglpbio.comszabo-scandic.com Any fluctuation in instrumental response or variation in recovery during sample processing will affect both the analyte and the internal standard to the same extent. nih.gov Consequently, the ratio of their peak areas remains constant, ensuring the robustness and reproducibility of the analytical method.
Analytical Method Development and Validation Protocols for Bioanalytical Applications
The development and validation of bioanalytical methods are critical to ensure the reliability and reproducibility of the data generated. au.dkscispace.comnih.gov Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of bioanalytical methods. asm.org
Principles of Method Validation for Deuterated Analogs
When using a deuterated internal standard like Doripenem-d4, the validation process follows established principles for bioanalytical methods but with specific considerations. au.dkscispace.com The key validation parameters include selectivity, specificity, linearity, accuracy, precision, recovery, and stability. nih.gov
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including the internal standard and any potential metabolites or interfering substances. au.dk This is typically assessed by analyzing blank matrix samples from multiple sources. medipharmsai.com
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. jptcp.com Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. mdpi.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels on different days.
Recovery: The extraction recovery of the analyte and the internal standard from the biological matrix should be consistent and reproducible. medipharmsai.com
Stability: The stability of the analyte and the internal standard in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures. walshmedicalmedia.com
The use of a deuterated internal standard like Doripenem-d4 greatly facilitates the validation process by inherently correcting for many potential sources of error, leading to the development of highly reliable and robust bioanalytical methods for doripenem quantification.
Evaluation of Key Performance Parameters (e.g., Linearity, Accuracy, Precision, Limit of Detection)
The validation of analytical methods is fundamental to ensure the reliability of quantitative results. For doripenem, methods are evaluated based on several key performance parameters, often in accordance with guidelines from regulatory bodies. researchgate.net In methods using an internal standard like doripenem-d4, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against known concentrations of the analyte.
Validation studies for doripenem quantification in complex matrices, such as human plasma, have demonstrated high performance. For instance, a capillary electrophoresis method showed excellent linearity with a high coefficient of determination (r² > 0.9995). mdpi.comnih.govnih.gov The precision of such methods is assessed by the relative standard deviation (RSD), which is typically found to be low, while accuracy is measured by the relative error (RE), which should also be minimal. mdpi.comnih.gov The limit of detection (LOD) represents the lowest concentration of the analyte that can be reliably detected. mdpi.comnih.govresearchgate.net
Below is a table summarizing typical performance parameters from a validated method for doripenem analysis in human plasma, which are representative of the performance expected when using a deuterated internal standard. mdpi.comnih.govnih.gov
Table 1: Key Performance Parameters for Doripenem Assay Validation
| Parameter | Metric | Result |
|---|---|---|
| Linearity | Coefficient of Determination (r²) | > 0.9995 |
| Intra-day Precision | Relative Standard Deviation (RSD) | < 1.35% |
| Inter-day Precision | Relative Standard Deviation (RSD) | < 5.86% |
| Intra-day Accuracy | Relative Error (RE) | < 3.33% |
| Inter-day Accuracy | Relative Error (RE) | < 4.63% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N = 3) | 0.4 µg/mL |
Data derived from a validated capillary electrophoresis method for doripenem in human plasma. mdpi.comnih.govnih.gov
Sample Pretreatment Techniques: Solid-Phase Extraction (SPE) in Complex Matrices
Analyzing doripenem in complex biological matrices like plasma or serum requires effective sample pretreatment to remove endogenous interferences that could suppress or enhance the analyte signal in the mass spectrometer. mdpi.comresearchgate.net Solid-Phase Extraction (SPE) is a widely used technique for this purpose. researchgate.netasm.org
The SPE process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interferences are either retained on the sorbent while the analyte passes through, or the analyte is retained and then eluted with a suitable solvent, leaving the interferences behind. For doripenem, which is hydrophilic, specific SPE cartridges such as the Oasis HLB (Hydrophilic-Lipophilic Balanced) are effective. mdpi.comasm.org The procedure may also involve acidifying the plasma samples before loading them onto the SPE column to improve retention and subsequent extraction recovery. mdpi.com While protein precipitation is another common technique, SPE is often preferred for its cleaner extracts. asm.org Studies have shown extraction recoveries for doripenem from plasma using SPE to be in the range of 71-73%. mdpi.com
Compliance with Regulatory and Pharmacopeial Standards for Analytical Reference Materials
The use of high-purity, well-characterized analytical reference materials is a cornerstone of pharmaceutical analysis and is mandated by regulatory agencies worldwide. usp.orgepichem.com Pharmacopeias such as the United States Pharmacopeia (USP) provide official reference standards that help ensure the identity, strength, quality, and purity of medicines. usp.orgusp.org Using these standards increases confidence in analytical results and reduces the risk of errors that could lead to batch failures or product delays. usp.org
Doripenem-d4 (sodium salt), as an internal standard, falls into the category of critical analytical reagents. For a quantitative method to be considered valid for regulatory submissions, the reference materials used, including the analyte and the isotopically labeled internal standard, must be thoroughly characterized. epichem.com This characterization includes confirmation of identity and assessment of purity. epichem.com Manufacturers of reference standards provide a comprehensive Certificate of Analysis (CoA) that details this information, ensuring traceability and compliance with regulatory expectations. epichem.comsigmaaldrich.com
Complementary Spectroscopic and Chromatographic Techniques for Structural and Purity Assessment
Beyond its use in quantitative analysis, the structural integrity and purity of Doripenem-d4 (sodium salt) must be rigorously confirmed. This is achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation. scielo.brscielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Verification
NMR spectroscopy is one of the most powerful techniques for the unambiguous identification of chemical structures. scielo.br For an isotopically labeled compound like Doripenem-d4, NMR is critical not only for verifying the core molecular structure but also for confirming the position and extent of isotopic enrichment. nih.gov The deuterium (B1214612) labels (d4) are located on the methyl group and at the C4 position of the bicycloheptene ring system. veeprho.comcaymanchem.com
In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent. For Doripenem-d4, the signals for the methyl protons and the proton at C4 would be missing compared to the spectrum of unlabeled doripenem. This absence serves as direct proof of successful isotopic labeling. scielo.brscielo.br The remaining signals in the spectrum must correspond to the rest of the doripenem structure, confirming its integrity. scielo.br
A study characterizing unlabeled doripenem provided detailed ¹H NMR data, which serves as a reference for comparison. scielo.brscielo.br
Table 2: Representative ¹H NMR Chemical Shifts for Unlabeled Doripenem
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Methyl group (A) | 1.34 |
| Methyl group (C) | 1.40 |
| H-4 | 3.43 |
| H-6 | 3.52 |
| H-2' (pyrrolidinyl) | 3.56 |
Data obtained in acetone-d6. Chemical shifts are illustrative for the unlabeled compound. scielo.br
Table 3: Representative ¹³C NMR Chemical Shifts for Unlabeled Doripenem
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Methyl group (A) | 17.5 |
| Methyl group (C) | 22.1 |
| C-2' | 36.5 |
| CH₂ (D group) | 48.2 |
| C-5' | 53.6 |
| C-4 | 58.9 |
| C-6 | 66.5 |
| C-5 | 69.8 |
| C-7 | 78.5 |
| C-3' | 125.4 |
| C-2 | 144.5 |
| C-8 | 165.2 |
Data obtained in acetone-d6. Chemical shifts are illustrative for the unlabeled compound. scielo.br
High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of doripenem in various matrices, including pharmaceutical formulations and biological fluids. jptcp.comijpsr.comrsc.org When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), HPLC offers exceptional sensitivity and selectivity, making it the gold standard for bioanalytical assays. In such applications, Doripenem-d4 (sodium salt) is the preferred internal standard. glpbio.comcaymanchem.combertin-bioreagent.com
The use of a deuterated internal standard like Doripenem-d4 is critical in LC-MS/MS analysis to compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the ionization of the analyte. scioninstruments.com Since Doripenem-d4 has a slightly higher mass than doripenem but exhibits nearly identical chromatographic behavior and ionization efficiency, it can effectively correct for these variations, leading to highly accurate and precise quantification. scioninstruments.com
Several validated HPLC-MS/MS methods for the determination of doripenem in human plasma and other biological samples have been developed. nih.govmdpi.com These methods typically involve a protein precipitation step followed by chromatographic separation on a C18 reversed-phase column.
Table 1: Exemplary HPLC-MS/MS Parameters for Doripenem Quantification using Doripenem-d4
| Parameter | Condition |
| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Internal Standard | Doripenem-d4 (sodium salt) |
| Detection | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Monitored Transitions | Doripenem: specific m/z transitions; Doripenem-d4: specific m/z transitions |
| Linearity Range | 0.1 to 20.00 mg/L mdpi.com |
| Lower Limit of Quantification | 0.100 mg/L in plasma and urine mdpi.com |
This table presents a composite of typical parameters and is for illustrative purposes.
Thin Layer Chromatography (TLC) in Research Screening
Thin Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a simple, rapid, and cost-effective method for the screening and quantification of doripenem in bulk drug and pharmaceutical formulations. researchgate.netdntb.gov.ua Densitometric analysis allows for quantitative measurements. researchgate.net
While the direct use of Doripenem-d4 (sodium salt) as an internal standard in published TLC methods for doripenem is not widely documented, the principles of using internal standards in quantitative HPTLC are well-established. An internal standard in TLC can compensate for variations in sample application volume and inconsistencies in plate development. For densitometric quantification, the ratio of the peak area of the analyte to that of the internal standard is plotted against the concentration of the analyte.
A typical HPTLC method for doripenem involves the use of silica (B1680970) gel plates as the stationary phase and a mixture of solvents like butanol, glacial acetic acid, and water as the mobile phase. researchgate.net
Table 2: HPTLC Method Parameters for Doripenem Analysis
| Parameter | Condition |
| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60 F254 researchgate.net |
| Mobile Phase | Butyl alcohol: Glacial acetic acid: Water (4:2:2, v/v/v) researchgate.net |
| Application | 10 µL bands |
| Development | Ascending development in a twin-trough chamber |
| Detection | Densitometric scanning in absorbance mode at 294 nm researchgate.net |
| Rf Value | 0.45 ± 0.02 researchgate.net |
| Linearity Range | 1 - 5 µ g/spot researchgate.net |
| Limit of Detection (LOD) | 0.031 µ g/spot researchgate.net |
| Limit of Quantification (LOQ) | 0.095 µ g/spot researchgate.net |
This table is based on a published HPTLC method for doripenem without an internal standard. researchgate.net
For enhanced accuracy in quantitative HPTLC, a deuterated internal standard such as Doripenem-d4 could theoretically be employed, provided that a suitable detection method that can differentiate between the analyte and the deuterated standard is available, such as mass spectrometry coupled with TLC (TLC-MS).
Advanced Capillary Electrophoresis (CE) Techniques for Enhanced Sensitivity
Capillary Electrophoresis (CE) offers several advantages for drug analysis, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.govresearchgate.net However, a primary limitation of conventional CE is its lower sensitivity. To overcome this, online preconcentration techniques such as Field-Enhanced Sample Stacking (FESS) and Sweeping have been developed.
A novel FESS-sweeping micellar electrokinetic chromatography (MEKC) method has been established for the quantification of doripenem in human plasma, achieving a significant enhancement in sensitivity. nih.govnih.gov In the reported study, meropenem (B701) was used as the internal standard. nih.gov However, for methods coupled with mass spectrometry (CE-MS), a deuterated internal standard like Doripenem-d4 (sodium salt) would be ideal to correct for fluctuations in both the CE separation and the MS detection, a practice that has been successfully applied for other β-lactam antibiotics. nih.gov
FESS is an online concentration technique that relies on the difference in conductivity between the sample matrix and the background electrolyte. A large volume of the sample, prepared in a low-conductivity medium, is injected into the capillary. When a voltage is applied, the electric field is amplified in the sample zone, causing the charged analytes to migrate rapidly and stack into a narrow band at the boundary of the high-conductivity background electrolyte. This results in a significant increase in concentration and, consequently, detection sensitivity. nih.gov
Sweeping is another powerful online preconcentration technique in MEKC. It involves the use of a pseudostationary phase, such as micelles, which is present in the background electrolyte but absent from the sample matrix. When the voltage is applied, the micelles "sweep" through the sample zone, picking up the analyte molecules and concentrating them into narrow bands. This technique can lead to several thousand-fold improvements in detection sensitivity.
In a combined FESS-sweeping MEKC method for doripenem, the analyte is first stacked by FESS and then further concentrated by the sweeping action of the micelles. nih.govnih.gov
Table 3: FESS-Sweeping MEKC Method for Doripenem Analysis
| Parameter | Condition |
| Capillary | Uncoated fused-silica (e.g., 40 cm x 50 µm i.d.) nih.gov |
| Background Electrolyte (Sweeping Buffer) | 50 mM phosphate (B84403) buffer (pH 2.5) with 100 mM SDS nih.gov |
| Sample Matrix (Low-Conductivity) | 50 mM phosphate buffer (pH 2.5) nih.gov |
| Injection | Hydrodynamic injection (e.g., 5 psi for 80 s) nih.gov |
| Separation Voltage | -30 kV nih.gov |
| Detection | UV at 300 nm nih.gov |
| Internal Standard (in published study) | Meropenem nih.gov |
| Sensitivity Enhancement | Up to 488-fold compared to conventional MEKC nih.govnih.gov |
| Limit of Detection (LOD) | 0.4 µg/mL nih.govnih.gov |
This table is based on a published FESS-sweeping MEKC method for doripenem. nih.govnih.gov
The integration of Doripenem-d4 (sodium salt) as an internal standard in a CE-MS/MS method employing FESS and sweeping would represent a state-of-the-art analytical approach, combining the high separation efficiency and enhanced sensitivity of the CE techniques with the superior accuracy and precision afforded by a stable isotope-labeled internal standard.
Pharmacokinetic and Metabolic Fate Investigations of Doripenem: Methodological Applications of Deuterated Analogs
Application of Doripenem-d4 (sodium salt) in Preclinical Pharmacokinetic Studies
The use of Doripenem-d4 (sodium salt) is particularly valuable in preclinical pharmacokinetic studies conducted in various animal models. These studies are essential for predicting the drug's behavior in humans and for establishing a foundation for clinical trial design.
Accurate Quantification in Biological Samples from Animal Models
Doripenem-d4 (sodium salt) is utilized as an internal standard in analytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS), to ensure the precise and accurate quantification of doripenem (B194130) in complex biological matrices such as plasma, urine, and tissue homogenates. veeprho.com The stable isotope-labeled analog co-elutes with the unlabeled drug but is distinguishable by its higher mass, allowing for correction of any variability during sample preparation and analysis. This methodology is crucial for obtaining reliable pharmacokinetic data, which forms the basis for understanding the drug's behavior in vivo.
Methodological Frameworks for Pharmacokinetic Studies in Murine Models
Murine models are frequently employed in the initial stages of preclinical drug development. In these models, the pharmacokinetics of doripenem have been characterized to understand its distribution and elimination. Following intravenous administration in mice, doripenem exhibits a rapid distribution phase, with the highest concentrations observed in the blood plasma, followed by the kidney, liver, lung, heart, and spleen. iiarjournals.orgiiarjournals.orgmedscape.comnih.gov The levels in these tissues decrease rapidly, indicating no significant accumulation. iiarjournals.orgiiarjournals.org Studies in neutropenic murine thigh infection models have been instrumental in defining the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with doripenem's efficacy, which is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). medscape.comsimulations-plus.comasm.org These models have demonstrated that a specific %fT>MIC target is predictive of a positive therapeutic response against various pathogens. simulations-plus.com
Pharmacokinetic Profiling in Other Mammalian Animal Models (e.g., Rat, Dog, Rabbit)
To further understand the interspecies variability in pharmacokinetics, doripenem has been studied in several other mammalian species, including rats, dogs, and rabbits. fda.gov The pharmacokinetic parameters of doripenem, such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2), have been determined in these animals. iiarjournals.orgnih.gov
After intravenous administration, the area under the concentration-time curve (AUC) was found to be lowest in mice and rats and highest in dogs, followed by rabbits and monkeys, which is inversely related to the plasma clearance of the drug. nih.gov The volume of distribution at steady state (Vss) was found to be similar across all tested animal species. iiarjournals.org The plasma clearance was notably higher in mice and rats compared to other species. iiarjournals.org
Serum protein binding of doripenem also varies across species, with reported values of approximately 35.2% in rats, 10.2% in dogs, and 11.8% in rabbits. iiarjournals.orgiiarjournals.orgnih.govfda.gov These studies highlight the importance of evaluating pharmacokinetics in multiple species to build a comprehensive understanding of a drug's disposition before moving to human trials. Notably, doripenem is primarily excreted unchanged in the urine. iiarjournals.org The co-administration of probenecid (B1678239), an inhibitor of renal tubular secretion, has been shown to increase the AUC of doripenem in monkeys, suggesting that renal tubular secretion plays a role in its elimination. iiarjournals.orgnih.gov
| Animal Model | Mean AUC₀₋∞ (µg·h/mL) | Urinary Recovery (%, 0-24h) | Serum Protein Binding (%) |
| Mouse | 14.1 iiarjournals.orgiiarjournals.org | 36.3 iiarjournals.orgiiarjournals.org | 25.2 iiarjournals.orgiiarjournals.org |
| Rat | 9.3 iiarjournals.orgiiarjournals.org | 42.1 iiarjournals.orgiiarjournals.org | 35.2 iiarjournals.orgiiarjournals.org |
| Rabbit | 47.9 iiarjournals.orgiiarjournals.org | 47.6 iiarjournals.orgiiarjournals.org | 11.8 iiarjournals.orgiiarjournals.org |
| Dog | 78.6 iiarjournals.orgiiarjournals.org | 83.1 iiarjournals.orgiiarjournals.org | 10.2 iiarjournals.orgiiarjournals.org |
| Monkey | 44.1 iiarjournals.orgiiarjournals.org | 51.0 iiarjournals.orgiiarjournals.org | 6.1 iiarjournals.orgiiarjournals.org |
Population Pharmacokinetic Model Development and Simulation Methodologies
Population pharmacokinetic (popPK) modeling is a powerful tool used to quantify the typical pharmacokinetic behavior of a drug and the variability in that behavior within a patient population. These models are crucial for optimizing dosing regimens and for understanding the factors that influence drug exposure.
Construction of Compartmental Models for Drug Disposition
The pharmacokinetics of doripenem have been extensively characterized using compartmental models. A two-compartment model with zero-order input (infusion) and first-order elimination has been found to best describe the concentration-time profile of doripenem in both healthy volunteers and critically ill patients. nih.govnih.gov This model is parameterized by clearance (CL), central volume of distribution (Vc), peripheral volume of distribution (Vp), and intercompartmental clearance (Q). nih.govnih.gov In some studies with sparse data, a one-compartment model has also been used to adequately describe doripenem's pharmacokinetics. asm.org
Key covariates that have been identified to significantly influence doripenem's pharmacokinetics include creatinine (B1669602) clearance (CrCl), which is a major predictor of doripenem clearance, as well as body weight and age. nih.govnih.govasm.org These models provide a quantitative framework for understanding how patient-specific factors can alter drug exposure.
| Parameter | Population Mean Estimate | Interindividual Variability (%CV) |
| Clearance (CL) | 13.6 L/h nih.gov | 19% nih.gov |
| Central Volume of Distribution (Vc) | 11.6 L nih.gov | 19% nih.gov |
| Peripheral Volume of Distribution (Vp) | 6.0 L nih.gov | 25% nih.gov |
| Intercompartmental Clearance (Q) | 4.7 L/h nih.gov | 42% nih.gov |
Monte Carlo Simulation Techniques for Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Monte Carlo simulation is a computational technique that uses the parameter estimates and their variability from a population pharmacokinetic model to generate a large number of virtual patient profiles. simulations-plus.comasm.org This allows for the prediction of the probability of achieving a desired PK/PD target, such as a specific %fT>MIC, for various dosing regimens across a patient population. asm.orgmdpi.com
These simulations are instrumental in supporting dose selection for clinical trials and for optimizing dosing strategies in clinical practice. simulations-plus.comasm.org By integrating data from preclinical infection models, which establish the PK/PD target associated with efficacy, with human pharmacokinetic data, Monte Carlo simulations can forecast the effectiveness of different dosing regimens against pathogens with varying minimum inhibitory concentrations (MICs). medscape.comsimulations-plus.com This approach has been used to evaluate numerous doripenem dosing regimens, considering different doses, infusion durations, and dosing intervals, to maximize the probability of therapeutic success while minimizing drug exposure. simulations-plus.comasm.org The results of these simulations provide valuable guidance for tailoring doripenem therapy to individual patient characteristics and the susceptibility of the infecting pathogen. asm.orgnih.gov
Covariate Analysis in Population Pharmacokinetic Modeling
Population pharmacokinetic (PopPK) modeling is a powerful statistical method used to identify and quantify the sources of variability in drug concentrations among individuals. cuni.cz By analyzing data from a diverse patient population, researchers can pinpoint covariates—patient-specific factors—that significantly influence a drug's pharmacokinetic parameters. cuni.cznih.gov
In the context of doripenem, PopPK models have been constructed using data pooled from various clinical studies. nih.gov These models typically describe the drug's concentration-time profile using a two-compartment model with zero-order input (intravenous infusion) and first-order elimination. nih.govnih.gov The key parameters in these models are total clearance (CL), central volume of distribution (Vc), peripheral volume of distribution (Vp), and distributional clearance between the central and peripheral compartments (Q). nih.gov
A crucial finding from these analyses is the identification of creatinine clearance as the most significant predictor of doripenem clearance. nih.gov This indicates that a patient's renal function is a primary determinant of how quickly doripenem is removed from the body. Other covariates, such as body weight, have been shown to have a direct relationship with the volumes of distribution (Vc and Vp) and distributional clearance (Q). nih.gov Age has also been considered, with studies showing that doripenem exposure is higher in elderly patients, a difference mainly attributed to age-related declines in renal function. fda.gov.phhres.ca
The use of deuterated internal standards like Doripenem-d4 in the analytical methods that generate the concentration data for these models is instrumental. The stable isotope label ensures accurate quantification of the parent drug, free from interference, which is essential for the precision required in PopPK modeling. This precision allows for the reliable identification of significant covariates and the development of robust models that can inform dosing adjustments for specific patient populations.
Table 1: Significant Covariates in Doripenem Population Pharmacokinetic Models
| Pharmacokinetic Parameter | Significant Covariate(s) | Impact on Parameter |
| Clearance (CL) | Creatinine Clearance | Direct positive correlation; as creatinine clearance decreases, doripenem clearance decreases. nih.gov |
| Age | Indirectly, through its effect on renal function. fda.gov.phhres.ca | |
| Volume of Distribution (Vc, Vp) | Body Weight | Direct positive correlation. nih.gov |
| Distributional Clearance (Q) | Body Weight | Direct positive correlation. nih.gov |
Mechanistic Elucidation of Doripenem Metabolism and Elimination Pathways
Understanding how a drug is metabolized and eliminated is crucial for predicting its duration of action and potential for drug-drug interactions. Deuterated tracers like Doripenem-d4 are invaluable in these mechanistic studies.
Characterization of Metabolite Formation using Labeled Tracers
The use of isotopically labeled compounds, such as those containing deuterium (B1214612), allows researchers to trace the metabolic fate of a drug with high specificity. While specific studies detailing the use of Doripenem-d4 for metabolite characterization are not extensively published in the public domain, the principle remains a cornerstone of drug metabolism research. By administering a deuterated version of the drug, metabolites can be readily distinguished from endogenous compounds in biological samples (e.g., plasma, urine) using mass spectrometry. This technique facilitates the identification and structural elucidation of metabolites.
For doripenem, the primary metabolic pathway involves the opening of the beta-lactam ring to form an inactive metabolite. drugbank.comnih.govrxlist.com A study using radiolabeled doripenem confirmed the presence of this ring-opened metabolite, designated as doripenem-M1. fda.gov.phwikidoc.org The mean plasma ratio of the area under the curve (AUC) of doripenem-M1 to doripenem is approximately 18%. fda.gov.phwikidoc.org
Role of Dehydropeptidase-I in Doripenem Biotransformation
The primary enzyme responsible for the metabolism of doripenem is dehydropeptidase-I (DHP-I), a renal enzyme. drugbank.comnih.govnih.gov This enzyme catalyzes the hydrolysis of the beta-lactam ring, leading to the formation of the inactive, open-ring metabolite, doripenem-M1. drugbank.comrxlist.com Doripenem was designed to have a 1-beta-methyl side chain, which confers a degree of resistance to DHP-I, contributing to its stability. drugbank.com
Renal Elimination Mechanisms: Glomerular Filtration and Active Tubular Secretion
Doripenem is predominantly eliminated from the body by the kidneys as unchanged drug. drugbank.comnih.govmoph.go.th This renal elimination is a two-fold process involving both glomerular filtration and active tubular secretion. fda.gov.phnih.goveuropa.eu Evidence for the involvement of active tubular secretion comes from studies where the co-administration of probenecid, an inhibitor of renal tubular secretion, led to a significant increase in doripenem plasma concentrations. rxlist.comnih.goveuropa.eu This interaction indicates that probenecid competes with doripenem for the same transport mechanism in the renal tubules. moph.go.theuropa.eu
Excretion Pathway Analysis in Animal Models (e.g., Urinary, Fecal, Biliary)
Animal models are essential for delineating the primary routes of drug excretion. Studies in healthy human adults have shown that after a single dose of radiolabeled doripenem, the vast majority of the dose is recovered in the urine. fda.gov.pheuropa.eu Specifically, approximately 70-71% of the dose is excreted as unchanged doripenem, and about 15% is excreted as the inactive metabolite, doripenem-M1, in the urine within 48 hours. fda.gov.phdrugbank.comeuropa.eu In contrast, fecal excretion is minimal, with less than 1% of the total radioactivity recovered in feces after one week. fda.gov.phdrugbank.comrxlist.com While specific biliary excretion data for doripenem is not prominently detailed, the low fecal recovery suggests it is not a major pathway. Animal models are often used in preclinical stages to predict human excretion pathways, although they can sometimes underpredict the extent of urinary excretion in humans. researchgate.netescholarship.org
Table 2: Excretion of Doripenem in Humans
| Excretion Route | Form | Percentage of Dose Recovered |
| Urinary | Unchanged Doripenem | ~71% drugbank.comeuropa.eu |
| Doripenem-M1 (inactive metabolite) | ~15% drugbank.comeuropa.eu | |
| Fecal | Total Radioactivity | <1% fda.gov.phdrugbank.com |
Application of Radiolabeled Doripenem in Excretion and Mass Balance Studies
In a pivotal open-label study, healthy male subjects were administered a single 500-mg intravenous dose of [14C]doripenem. The subsequent collection and analysis of excreta over seven days revealed that the vast majority of the radioactivity, 95.3% of the administered dose, was recovered in the urine. nih.govnih.gov In contrast, a negligible amount, only 0.72%, was found in the feces. nih.govnih.gov This near-complete recovery in urine strongly indicates that renal excretion is the principal mechanism of elimination for doripenem and its metabolites, with biliary and/or intestinal excretion being insignificant. nih.gov
The excretion of the radioactive dose was rapid, with most of the recovery occurring within the first 4 to 12 hours after administration. nih.govnih.gov Analysis of the urinary components showed that a substantial portion of the excreted radioactivity was attributable to the unchanged parent drug. On average, 78.7% of the administered dose was recovered in the urine as unchanged doripenem. nih.govnih.gov The primary metabolite, the inactive ring-opened doripenem-M-1, accounted for 18.5% of the dose. nih.govnih.gov Together, unchanged doripenem and doripenem-M-1 constituted 97.2% of the total dose excreted in the urine. nih.gov
Further detailed analysis of the urine identified three additional minor metabolites: the glycine (B1666218) and taurine (B1682933) conjugates of doripenem-M-1, and an oxidized form of doripenem-M-1. nih.govnih.gov These findings underscore that while doripenem is primarily cleared from the body in its active form, a minor fraction undergoes metabolism before renal excretion.
Table 1: Mean Cumulative Recovery of [14C]Doripenem-Related Radioactivity in Healthy Male Subjects
| Excretion Route | Mean Cumulative Recovery (% of Administered Dose) |
| Urine | 95.3% |
| Feces | 0.72% |
| Total Recovery | 96.02% |
Data derived from a study involving a single 500-mg intravenous infusion of [14C]doripenem in healthy men. nih.govnih.gov
Tissue Distribution Studies utilizing Labeled Compounds in Preclinical Research
Understanding the extent and rate of a drug's distribution into various tissues is crucial for predicting its efficacy and potential for toxicity. For doripenem, tissue distribution has been extensively studied in several preclinical animal models, providing valuable insights into its ability to penetrate different biological compartments.
Assessment of Doripenem Penetration into Biological Compartments
Preclinical studies have demonstrated that doripenem distributes into a variety of tissues and body fluids. europa.eu Following intravenous administration in mice, doripenem showed wide distribution, with the highest concentrations observed in the plasma and kidneys, followed by the liver, lungs, heart, and spleen. iiarjournals.orgnih.gov This pattern of distribution is consistent with that of a drug that is primarily eliminated via the kidneys. The concentrations in these tissues were found to decrease rapidly, and no evidence of drug accumulation was observed with repeated dosing. iiarjournals.orgfda.gov
In rats, repeated intravenous administration also showed distribution into various tissues. fda.gov The pharmacokinetic profile of doripenem, including its volume of distribution, has been characterized across multiple species, including mice, rats, rabbits, dogs, and monkeys, indicating that it readily accesses the extracellular fluid volume. iiarjournals.orgiiarjournals.orgnih.gov The disposition of doripenem in dogs was found to most closely resemble that in humans. nih.gov
Quantification of Drug Levels in Specific Organs and Fluids in Animal Models
Quantitative analysis of doripenem concentrations in various tissues and fluids from animal models provides a more detailed picture of its distribution profile. Following a 20 mg/kg intravenous dose in mice, the concentration of doripenem was measured at different time points in several key organs. nih.gov
Table 2: Concentration of Doripenem in Tissues and Plasma from Mice after Intravenous Administration of 20 mg/kg
| Time (minutes) | Plasma (µg/mL) | Liver (µg/g) | Kidney (µg/g) | Lung (µg/g) | Spleen (µg/g) | Heart (µg/g) |
| 5 | 46.9 ± 2.3 | 14.5 ± 1.1 | 42.2 ± 6.6 | 11.3 ± 2.5 | 5.71 ± 0.86 | ND |
ND: Not Detected. Data are presented as mean ± standard deviation. nih.gov
Urinary recovery studies across different animal species further highlight the importance of the renal route of elimination. The percentage of the administered dose recovered unchanged in the urine over 24 hours varied among species, with dogs showing the highest recovery rate. iiarjournals.orgiiarjournals.orgnih.gov
Table 3: Urinary Recovery of Doripenem in Various Animal Species after a 20 mg/kg Intravenous Dose
| Animal Species | Urinary Recovery (% of Dose, 0-24h) |
| Mice | 36.3% |
| Rats | 42.1% |
| Rabbits | 47.6% |
| Dogs | 83.1% |
| Monkeys | 51.0% |
Data obtained via bioassay from urine collected over 24 hours. iiarjournals.orgiiarjournals.orgnih.gov
These preclinical data on tissue distribution and excretion in various animal models have been instrumental in understanding the pharmacokinetic behavior of doripenem and have provided a basis for its clinical development.
Mechanistic Elucidation of Doripenem Degradation Pathways and Impurity Profiling Assisted by Deuterium Labeling
Characterization of Degradation Kinetics and Products
Forced degradation studies are instrumental in identifying the potential degradation products and understanding the chemical stability of a drug substance. These studies involve exposing the drug to stress conditions such as heat, light, oxidation, and a range of pH values. ijpsr.com
Thermal and oxidative stress conditions have been shown to induce the degradation of doripenem (B194130). The decomposition kinetics under thermal stress have been reported to follow a first-order model, while oxidative degradation follows a second-order model. nih.gov This indicates different mechanisms of degradation under these conditions.
Thermal analysis has demonstrated that doripenem undergoes mass loss in multiple steps at elevated temperatures, with significant degradation occurring at temperatures of 128°C, 178°C, and 276°C. doaj.org Oxidative degradation, typically induced by agents like hydrogen peroxide, leads to the formation of various degradation products. researchgate.net Studies have shown that doripenem is unstable under oxidative conditions, with significant degradation observed over time. researchgate.netglobalresearchonline.net
It is important to note that while the rates of these reactions might be slightly altered by the presence of deuterium (B1214612) in Doripenem-d4 (a phenomenon known as the kinetic isotope effect), the fundamental degradation mechanisms are anticipated to remain the same.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary technique for the identification and characterization of degradation products. Through forced degradation studies on doripenem, several degradation products have been identified. The primary degradation pathway involves the cleavage of the β-lactam ring, a characteristic vulnerability of this class of antibiotics. nih.govresearchgate.net
Under various stress conditions, including thermal and oxidative stress, a number of degradation products have been characterized by their mass-to-charge ratio (m/z). These include products resulting from the cleavage of the β-lactam ring and the alcoholic chain, as well as the formation of dimers. nih.gov
Below is a table summarizing some of the identified degradation products of doripenem from LC-MS analysis. The corresponding degradation products for Doripenem-d4 would be expected to have an increase in their m/z values corresponding to the number of deuterium atoms.
| m/z of Doripenem Degradation Product | Putative Origin |
| 411 | Cleavage of β-lactam ring and alcoholic chain |
| 427 | Cleavage of β-lactam ring and alcoholic chain |
| 437 | Cleavage of β-lactam ring and alcoholic chain |
| 634 | Dimerization |
| 650 | Dimerization |
| 664 | Dimerization |
This table is based on data from studies on non-deuterated doripenem. nih.gov
The stability of doripenem in aqueous solutions is highly dependent on the pH. Doripenem is known to be more stable in aqueous solutions compared to some earlier carbapenems, which allows for longer infusion times. wikipedia.org However, it is susceptible to hydrolytic degradation, particularly under acidic and alkaline conditions. globalresearchonline.net
Forced hydrolysis studies have demonstrated that doripenem degrades extensively in both acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 N NaOH) solutions. globalresearchonline.net The primary degradation product under these conditions is the inactive ring-opened metabolite, formed by the hydrolysis of the β-lactam ring. wikipedia.orgnih.gov The degradation kinetics are influenced by buffer catalysis, with different buffer systems affecting the rate of degradation. core.ac.uk The drug is found to be most stable in a specific pH range, and deviation from this range accelerates its degradation. researchgate.net
The hydrolytic degradation pathways for Doripenem-d4 (sodium salt) are expected to mirror those of doripenem, leading to the corresponding deuterated ring-opened metabolite.
Impurity Profiling and Control in Pharmaceutical Synthesis and Storage
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing to ensure safety and efficacy. Impurities can arise from the manufacturing process, degradation of the API, or interaction between the API and the formulation components.
During the synthesis of doripenem, several process-related impurities can be formed. These structurally related substances need to be identified, characterized, and controlled to acceptable levels. Some of the potential impurities identified in the synthesis of doripenem include tert-butyl doripenem and disulfide dimers. ijcrt.org Other potential genotoxic impurities that may arise from starting materials and intermediates include mono-p-nitrobenzyl malonate, 1β-methyl bicyclic ketoester, and deprotected doripenem side chain, among others. asianpubs.org
The synthesis of Doripenem-d4 (sodium salt) would likely involve similar synthetic routes, and therefore, the potential for the formation of analogous deuterated impurities exists. The control of these impurities is crucial for the quality of the final deuterated standard.
Below is an interactive data table of some known process-related impurities of doripenem.
| Impurity Name | Type |
| tert-butyl Doripenem | Process-related |
| Doripenem disulfide dimer | Process-related |
| Mono-p-nitrobenzyl malonate | Potential genotoxic |
| 1β-methyl bicyclic ketoester | Potential genotoxic |
| Deprotected doripenem side chain | Potential genotoxic |
This table lists impurities identified in the synthesis of non-deuterated doripenem. ijcrt.orgasianpubs.org
Isotopically labeled compounds are invaluable tools in analytical chemistry, particularly in quantitative analysis using mass spectrometry. Doripenem-d4 (sodium salt) serves as an excellent internal standard for the accurate quantification of doripenem and its impurities in various matrices, including biological samples and pharmaceutical formulations. veeprho.com
When used as an internal standard in LC-MS methods, Doripenem-d4 is added to the sample at a known concentration. Since it is chemically identical to the analyte (doripenem) and its impurities, it co-elutes with them and experiences similar ionization efficiency and potential matrix effects. However, it can be distinguished from the non-labeled compounds by its higher mass. This allows for precise and accurate quantification of the target analytes by calculating the ratio of the analyte's mass spectrometry signal to that of the internal standard.
The use of Doripenem-d4 as a reference standard is crucial for:
Method Validation: Establishing the accuracy, precision, and linearity of analytical methods for impurity profiling.
Quality Control: Ensuring the purity of doripenem API and finished products by accurately quantifying known and potential impurities.
Pharmacokinetic Studies: Enabling reliable measurement of doripenem concentrations in biological fluids. veeprho.com
Methodologies for Monitoring Residual Solvents
The control of residual solvents in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute mandated by regulatory agencies to ensure patient safety. europa.eutga.gov.auich.org Organic volatile chemicals used in the synthesis and purification of drug substances like doripenem must be removed to the extent possible, and their residual levels must be below established safety limits. tga.gov.au The International Council for Harmonisation (ICH) Q3C guideline provides a framework for classifying residual solvents based on their toxicity and sets permissible daily exposure (PDE) limits. europa.euich.org
The primary and most widely accepted technique for the analysis of residual solvents in pharmaceuticals is Headspace Gas Chromatography (HSGC) coupled with a Flame Ionization Detector (FID). rsc.orgrroij.comthermofisher.com This method is ideal for separating and quantifying volatile compounds from a non-volatile sample matrix, such as doripenem powder.
The general procedure involves:
Sample Preparation: A precisely weighed amount of the Doripenem-d4 (sodium salt) powder is placed in a headspace vial and dissolved in a suitable high-boiling-point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). rroij.com The choice of solvent is critical to ensure the drug substance is fully dissolved without interfering with the analysis.
Incubation: The sealed vial is heated in the headspace autosampler at a specific temperature for a set period. This allows the volatile residual solvents to partition from the liquid phase into the gaseous (headspace) phase, reaching a state of equilibrium. chromatographyonline.com
Injection and Separation: A portion of the vapor from the headspace is automatically injected into the GC system. The separation of different solvents is typically achieved using a capillary column with a specific stationary phase, such as one equivalent to USP phase G43 (6% cyanopropylphenyl–94% dimethylpolysysiloxane). chromatographyonline.com The GC oven temperature is programmed to increase gradually, allowing for the sequential elution of solvents based on their boiling points and interaction with the stationary phase. rsc.org
Detection and Quantification: As the solvents elute from the column, they are detected by the FID. Quantification is performed by comparing the peak areas of the solvents in the sample to those of a certified reference standard solution containing known concentrations of the target solvents. thermofisher.com
For Doripenem-d4 (sodium salt), it is necessary to test for solvents that are used or produced during its manufacture. ich.org While specific solvents would be process-dependent, a generic HSGC method can be validated for a wide range of Class 1 (high toxicity, to be avoided), Class 2 (less severe toxicity, limited), and Class 3 (low toxic potential) solvents as per ICH guidelines. tga.gov.auich.orgshimadzu.com.sg The method must be validated for specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable results. rsc.org
Stability Assessment of Pharmaceutical Formulations under Varied Conditions
The stability of doripenem, a carbapenem (B1253116) antibiotic, is a critical factor influencing its therapeutic efficacy. Carbapenems are known to be susceptible to degradation, particularly through hydrolysis of the β-lactam ring. wikipedia.orgoup.com Stability studies are essential to define storage conditions, shelf-life, and appropriate diluents and infusion conditions for the pharmaceutical formulation.
Research has shown that the stability of doripenem in solution is highly dependent on temperature, the type of infusion solution, and pH. nih.govresearchgate.net When reconstituted with sterile water to a concentration of 50 mg/mL, doripenem retains its potency for up to one hour at room temperature. researchgate.net
Further dilution in infusion bags for administration reveals more pronounced differences. In 0.9% sodium chloride injection, doripenem at a concentration of 5 mg/mL is stable for up to 12 hours at room temperature (25°C) and for 72 hours under refrigerated conditions (5°C). nih.govresearchgate.net However, its stability is significantly reduced in 5% dextrose injection, where it remains stable for only 4 hours at room temperature and 48 hours when refrigerated. nih.govresearchgate.net This decreased stability in dextrose solution is a common characteristic among carbapenems and is attributed to the lower pH of dextrose infusions. The stability is generally defined as the retention of at least 90% of the initial concentration. nih.govresearchgate.net
The table below summarizes the stability data for doripenem in common infusion solutions.
| Infusion Solution (5 mg/mL) | Storage Condition | Temperature | Stability Duration (≥90% Potency) |
|---|---|---|---|
| 0.9% Sodium Chloride | Room Temperature | ~25°C | 12 hours |
| Refrigerated | ~5°C | 72 hours | |
| 5% Dextrose | Room Temperature | ~25°C | 4 hours |
| Refrigerated | ~5°C | 48 hours |
Protocols for In Vitro Stability Testing
To comprehensively understand the stability profile of Doripenem-d4 (sodium salt), a series of in vitro stability tests, including forced degradation studies, must be conducted. These studies help to identify potential degradation products and establish the intrinsic stability of the molecule. globalresearchonline.netakjournals.com The protocol follows ICH guidelines and involves subjecting the drug to a variety of stress conditions that are more severe than accelerated storage conditions. researchgate.netijpsr.com
A typical forced degradation protocol for doripenem includes the following conditions:
Acidic Hydrolysis: The drug substance is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated (e.g., at 50°C for 30 minutes). globalresearchonline.netresearchgate.net Doripenem is known to be highly susceptible to acid-catalyzed hydrolysis, which leads to the opening of the β-lactam ring. globalresearchonline.netglobalresearchonline.net
Alkaline Hydrolysis: The drug is exposed to a basic solution (e.g., 0.1 N NaOH) at a controlled temperature. akjournals.comresearchgate.net Degradation under alkaline conditions is typically very rapid, often resulting in complete loss of the parent compound within minutes. globalresearchonline.netglobalresearchonline.net
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature. globalresearchonline.netakjournals.comresearchgate.net This condition tests the molecule's susceptibility to oxidation. Studies show significant degradation of doripenem in the presence of H₂O₂. globalresearchonline.net
Thermal Degradation: The solid drug powder is exposed to dry heat (e.g., heated in an oven) to evaluate its solid-state thermal stability. globalresearchonline.netakjournals.com Doripenem generally shows good stability against dry heat. globalresearchonline.net
Photochemical Degradation: The drug solution or solid powder is exposed to UV light to assess its photosensitivity. globalresearchonline.netresearchgate.net Doripenem is generally found to be stable under photolytic stress. globalresearchonline.net
Throughout these tests, samples are collected at various time points and analyzed using a validated stability-indicating analytical method to quantify the remaining parent drug and detect the formation of degradation products. akjournals.comresearchgate.net
Monitoring of Drug Potency and Degradation Product Accumulation
The monitoring of drug potency and the profiling of degradation products are achieved using a stability-indicating analytical method. For doripenem and its related substances, the most common and reliable technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. globalresearchonline.netakjournals.comjapsonline.com
A stability-indicating HPLC method is one that can accurately quantify the active ingredient without interference from any other components, including excipients, impurities, and degradation products. globalresearchonline.netakjournals.com The method must be able to separate the main doripenem peak from all degradation product peaks. globalresearchonline.netresearchgate.net
Key components of the monitoring methodology include:
Chromatographic System: An RP-HPLC system with a C18 column is typically used. globalresearchonline.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent like acetonitrile (B52724). globalresearchonline.netresearchgate.netjapsonline.com The UV detector is commonly set at a wavelength around 295-300 nm for optimal detection of doripenem. globalresearchonline.netijrpr.comjptcp.com
Method Validation: The HPLC method must be thoroughly validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. researchgate.netjapsonline.com
Quantification: The potency of doripenem is determined by measuring the area of its chromatographic peak and comparing it to a calibration curve generated from reference standards. researchgate.netjptcp.com The accumulation of degradation products is monitored by observing the appearance and growth of new peaks in the chromatogram over time. globalresearchonline.net
In this context, Doripenem-d4 (sodium salt) serves as an invaluable tool, particularly when HPLC is coupled with Mass Spectrometry (LC-MS). musechem.com As a stable isotope-labeled internal standard, it can be added to samples before analysis. acanthusresearch.comalfa-chemistry.com Because Doripenem-d4 is chemically identical to doripenem but has a higher mass, it co-elutes with the non-labeled drug but is distinguished by the mass spectrometer. acanthusresearch.com This allows for highly precise and accurate quantification of both the parent drug and its degradation products, as it corrects for variations in sample preparation and instrument response. musechem.comalfa-chemistry.com The use of a deuterated standard is a key strategy for elucidating metabolic and degradation pathways with high confidence. acs.orgclearsynth.com
The table below shows representative data from a forced degradation study of doripenem, illustrating the monitoring of potency loss.
| Stress Condition | Time | Remaining Doripenem (%) | Appearance of Degradation Peaks |
|---|---|---|---|
| 0.1 N HCl at 50°C | 30 min | 13% | Yes |
| 0.1 N NaOH | 3 min | 0% | Yes |
| 3% H₂O₂ | - | 60% | Yes |
| Dry Heat | - | >99% | No |
| UV Light | - | >99% | No |
Data are illustrative and compiled from findings in cited literature. globalresearchonline.netakjournals.comglobalresearchonline.net
Future Directions and Advanced Research Applications of Deuterated Carbapenems
Expanding the Application of Stable Isotope-Labeled Internal Standards in Omics Sciences
The use of stable isotope-labeled (SIL) compounds as internal standards is a cornerstone of quantitative mass spectrometry, and their application in the 'omics' sciences—particularly metabolomics and proteomics—is a rapidly expanding frontier. Doripenem-d4 (sodium salt) is designed for use as an internal standard for the quantification of doripenem (B194130) by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). glpbio.com
SIL internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis because they exhibit nearly identical physicochemical properties to the unlabeled analyte of interest. acanthusresearch.com They co-elute during chromatography and have similar extraction efficiencies and ionization responses in the mass spectrometer. waters.com The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the standard. acanthusresearch.com This effectively corrects for variations in sample preparation and matrix effects, where other molecules in a complex biological sample can suppress or enhance the analyte's signal. waters.com
While deuterium (B1214612) (²H) labeling is common due to cost-effectiveness, careful placement of the isotopes on non-exchangeable positions is crucial to prevent the loss of the label in solution. acanthusresearch.comhilarispublisher.com Advanced SIL-IS may use ¹³C or ¹⁵N isotopes, which are not subject to exchange. hilarispublisher.comsigmaaldrich.com
In omics research, where thousands of molecules are measured simultaneously, the accuracy afforded by SIL-IS like Doripenem-d4 is paramount. For example, in a metabolomics study investigating the impact of doripenem on a patient's metabolic profile, Doripenem-d4 would enable precise quantification of the parent drug amidst a complex background of endogenous metabolites. This allows researchers to build more accurate pharmacokinetic/pharmacodynamic (PK/PD) models and understand the drug's disposition with high confidence.
Key Considerations for SIL-IS in Research:
Isotopic Purity: The SIL-IS should have a very low percentage of the unlabeled species. acanthusresearch.com
Label Stability: The isotopic label must be stable throughout sample preparation, chromatography, and ionization. acanthusresearch.comhilarispublisher.com
Mass Difference: The mass difference between the SIL-IS and the analyte should be sufficient to prevent isotopic overlap. acanthusresearch.com
Co-elution: Ideally, the SIL-IS and the analyte should co-elute to experience the same matrix effects. However, a "deuterium isotope effect" can sometimes cause slight shifts in retention time. waters.com
Methodological Advancements in Quantitative Bioanalysis for Novel Carbapenem (B1253116) Analogs
The need for therapeutic drug monitoring (TDM) and pharmacokinetic studies of carbapenems has spurred significant innovation in bioanalytical methods. Doripenem-d4 serves as an ideal internal standard in the development and validation of these advanced techniques. Recent research highlights a move towards greater speed, sensitivity, and specificity.
A novel capillary electrophoresis method, using field-enhanced sample stacking and sweeping, achieved a remarkable 488-fold increase in sensitivity for doripenem in human plasma, with a limit of detection (LOD) of 0.4 μg/mL. nih.govnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry remains a dominant technique, with methods capable of simultaneously quantifying 15 different antibiotics, including carbapenems like meropenem (B701) and imipenem (B608078), in a single 9-minute run. bohrium.com
In one study, doripenem itself was used as an internal standard to develop a sensitive HPLC method for quantifying meropenem in broiler chicken plasma, demonstrating the interchangeability and utility of carbapenem analogs in bioanalysis. thepharmajournal.com Another advanced LC-MS/MS method for meropenem and its partner drug, vaborbactam, achieved a high level of sensitivity (quantification as low as 0.1 mg/L) from just 3 microliters of plasma, making it ideal for TDM in critically ill patients. mdpi.com
These advancements underscore a trend towards methods that are not only highly sensitive but also require smaller sample volumes and offer faster turnaround times, crucial for clinical applications.
| Analytical Technique | Analyte(s) | Internal Standard (Example) | Biological Matrix | Key Finding / Innovation |
|---|---|---|---|---|
| Capillary Electrophoresis (FESS-sweeping MEKC) | Doripenem | Not specified | Human Plasma | Achieved a 488-fold sensitivity enhancement compared to conventional methods. nih.gov |
| UHPLC-High Resolution Mass Spectrometry | 15 Antibiotics (incl. meropenem, imipenem) | Various SIL-IS | Human Plasma | Simultaneous quantification of multiple antibiotic classes in a 9-minute run. bohrium.com |
| HPLC-Diode Array Detector | Meropenem | Doripenem | Broiler Chicken Plasma | Demonstrates use of one carbapenem as an internal standard for another. thepharmajournal.com |
| LC-MS/MS | Meropenem, Vaborbactam | Meropenem-d6, Vaborbactam-d4 | Human Plasma Microsamples (3 µL) | High sensitivity (LOD 0.1 mg/L) with minimal sample volume. mdpi.com |
| HPLC-UV | Doripenem | Not specified | Human Plasma | Simple, rapid, and economical method validated for TDM and stability studies. jptcp.com |
Development of Integrated Analytical Platforms for Comprehensive Drug Characterization
Modern drug and resistance characterization is moving beyond single-technique analyses toward integrated platforms that provide a holistic view. For carbapenems, this involves combining precise drug quantification with genomic and microbiological data. While Doripenem-d4's primary role is in quantification, this measurement becomes exponentially more powerful when integrated with other data streams.
For instance, research on carbapenem-resistant Klebsiella pneumoniae (CRKP) now routinely uses integrated platforms that combine whole-genome sequencing (WGS) with antimicrobial susceptibility testing (AST). nih.gov These platforms can rapidly identify the specific carbapenemase genes present (e.g., blaKPC, blaNDM, blaOXA-48) and correlate them with phenotypic resistance profiles. nih.govbiorxiv.orgdovepress.com
A future integrated platform for comprehensive carbapenem characterization could involve:
Quantitative Bioanalysis: Using LC-MS/MS with Doripenem-d4 to accurately measure drug concentrations in a patient. glpbio.com
Genomic Surveillance: Performing WGS on the infecting pathogen to identify resistance genes and transmission patterns. nih.govfrontiersin.org
Phenotypic Analysis: Conducting advanced AST to determine the minimum inhibitory concentration (MIC) of the pathogen. nih.gov
Computational Modeling: Employing Monte Carlo simulations, as demonstrated in doripenem studies, to use the patient-specific PK data and the pathogen's MIC to predict the probability of therapeutic success with different dosing regimens. mdpi.com
Such an integrated approach allows researchers and clinicians to connect drug exposure, genetic resistance mechanisms, and clinical outcomes, paving the way for truly personalized antimicrobial therapy.
Elucidation of Complex Drug-Interaction Mechanisms using Isotopic Tracers
Isotopically labeled compounds like Doripenem-d4 are invaluable tools for dissecting complex drug-drug interaction (DDI) mechanisms. Because the labeled version can be distinguished from the unlabeled drug, it can be used as a tracer to follow metabolic pathways without ambiguity.
In a hypothetical DDI study, researchers could investigate whether a new drug inhibits the metabolism of doripenem. The study design might involve:
Administering a standard dose of unlabeled doripenem to a control group.
Administering the same dose of unlabeled doripenem along with the potentially interacting drug to a test group.
In a subsequent phase, administering a microdose of Doripenem-d4 (the tracer) along with the unlabeled doripenem and the interacting drug.
By using LC-MS/MS to track the concentrations of Doripenem-d4 and its corresponding deuterated metabolites, researchers could precisely determine if the interacting drug slows the metabolic conversion of doripenem. The stable isotope label ensures that the measurements reflect the fate of the administered tracer drug, providing clear, quantitative evidence of any metabolic inhibition or induction. This approach offers a level of precision that is difficult to achieve with methods that only measure the unlabeled drug, especially when trying to discern subtle metabolic shifts.
Innovations in Targeted Drug Quantification in Challenging Biological Matrices
While plasma is the most common matrix for TDM, a drug's efficacy often depends on its concentration at the site of infection, which can be a much more challenging biological matrix to analyze. mdpi.commdpi.com Innovations in sample preparation and analysis are crucial for accurately quantifying carbapenems in matrices like tissue, epithelial lining fluid, or bronchoalveolar lavage (BAL) fluid. mdpi.commdpi.com
These matrices are complex and often available only in small volumes. They contain numerous interfering substances that can compromise analytical accuracy. The use of a SIL-IS like Doripenem-d4 is critical in these scenarios to compensate for matrix effects and potential analyte loss during complex extraction procedures. waters.com
A significant innovation is the use of thin-film microextraction (TFME) coupled with LC-MS/MS, which has been successfully validated for quantifying imipenem and piperacillin (B28561) in BAL fluid from critically ill patients. mdpi.com This technique demonstrated that only a small fraction of the active drug reaches the infection site in the lungs. Another approach, matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, is being explored for the rapid quantification of drugs directly from tissue sections, which could revolutionize TDM by providing site-of-action concentration data. mdpi.com
| Biological Matrix | Analytical Challenge | Innovative Technique | Target Carbapenem (Example) |
|---|---|---|---|
| Bronchoalveolar Lavage (BAL) Fluid | Low volume, complex mixture, low drug concentration. mdpi.com | Thin-Film Microextraction (TFME) LC-MS/MS. mdpi.com | Imipenem, Piperacillin. mdpi.com |
| Tissue | High lipid and protein content, significant matrix effects. mdpi.com | Matrix-Assisted Laser Desorption/Ionization (MALDI) MS. mdpi.com | Model Drugs (e.g., Mebendazole). mdpi.com |
| Urine | High salt content, wide pH range, variability. mdpi.com | LC-MS/MS with optimized sample dilution. mdpi.com | Doripenem. mdpi.com |
| Plasma Microsamples | Limited volume, requires high sensitivity. mdpi.com | Direct injection LC-MS/MS. mdpi.com | Meropenem. mdpi.com |
Q & A
Q. How can researchers synthesize and characterize Doripenem-d4 sodium salt to ensure isotopic purity and structural integrity?
Methodological Answer: Synthesis involves deuterium incorporation at specific positions using labeled precursors (e.g., deuterated solvents or reagents). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to validate isotopic purity (>98% deuterium incorporation). Stability tests under controlled pH and temperature conditions are critical to confirm structural integrity .
Q. What experimental protocols are recommended to assess the stability of Doripenem-d4 sodium salt under varying pH and temperature conditions?
Methodological Answer: Design accelerated stability studies using buffer solutions (pH 1–9) and temperatures (4°C to 40°C). Analyze degradation products via LC-MS/MS at timed intervals. Compare degradation kinetics to non-deuterated Doripenem to isolate isotopic effects. Statistical tools like Arrhenius modeling can predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters to quantify Doripenem-d4 in complex biological matrices while minimizing matrix interference?
Methodological Answer: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Optimize collision energy and cone voltage to enhance sensitivity for Doripenem-d4. Validate the method using matrix-matched calibration curves (plasma, urine) and internal standards (e.g., carbapenem analogs). Assess interference via spike-recovery experiments (85–115% acceptable range) .
Q. What strategies resolve contradictory data on Doripenem-d4’s stability in renal clearance studies compared to in vitro models?
Methodological Answer: Conduct compartmental pharmacokinetic modeling to reconcile in vitro-in vivo discrepancies. Test hypotheses about protein binding or renal transporters using in situ perfusion assays. Apply Bayesian statistical analysis to integrate prior data and reduce uncertainty in parameter estimates .
Q. How can isotopic interference from Doripenem-d4 be mitigated in metabolic pathway studies using high-resolution mass spectrometry?
Methodological Answer: Use high-resolution MS (HRMS) to distinguish isotopic clusters of Doripenem-d4 from endogenous metabolites. Implement dynamic exclusion algorithms to avoid misannotation. Validate findings with stable isotope tracing in cell cultures .
Experimental Design & Data Analysis
Q. What methodologies validate the extraction efficiency of Doripenem-d4 from heterogeneous tissue samples (e.g., liver, kidney)?
Methodological Answer: Homogenize tissues in acetonitrile:water (70:30) with protease inhibitors. Quantify extraction efficiency via isotope dilution assay , comparing spiked vs. unspiked samples. Use ANOVA to assess variability across tissue types and extraction protocols .
Q. How should researchers design a pharmacokinetic study integrating Doripenem-d4’s in vitro dissolution data with in vivo absorption models?
Methodological Answer: Develop a physiologically based pharmacokinetic (PBPK) model parameterized with solubility, permeability, and plasma protein binding data. Validate using crossover studies in animal models, correlating dissolution profiles with plasma concentration-time curves .
Research Question Formulation
What frameworks ensure rigorous formulation of research questions for studies on Doripenem-d4’s mechanism of action in multidrug-resistant pathogens?
Methodological Answer: Apply the PICO framework (Population: bacterial strains; Intervention: Doripenem-d4; Comparison: non-deuterated Doripenem; Outcome: minimum inhibitory concentration). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .
Q. How can metabolomics data be integrated to identify novel biomarkers of Doripenem-d4 efficacy in biofilm-infected models?
Methodological Answer: Perform untargeted metabolomics on biofilm extracts pre- and post-treatment. Use pathway enrichment analysis (e.g., KEGG, MetaboAnalyst) to identify dysregulated pathways. Validate biomarkers via targeted MS/MS in independent cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
